2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
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Overview
Description
2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dichloro groups and a cyclopentyl ring bearing hydroxyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dichlorobenzoyl chloride with a cyclopentylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to further reactions to introduce the hydroxyl and hydroxymethyl groups on the cyclopentyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of hydroxyl and dichloro groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide
- N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide
Uniqueness
2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is unique due to the presence of dichloro groups, which impart distinct chemical and biological properties compared to its analogs. These structural differences can lead to variations in reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2,4-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c14-8-1-2-10(11(15)4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOUDXVITKRMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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